Som 230; som-230; som230

Description

Contextualizing SOM230 in Somatostatin (B550006) Receptor Ligand Development

The development of SOM230, or pasireotide (B1678482), represents a significant evolution in the field of somatostatin receptor ligands. nih.govull.esresearchgate.net For years, the therapeutic application of somatostatin analogs was dominated by first-generation compounds like octreotide (B344500) and lanreotide (B11836), which primarily target the somatostatin receptor subtype 2 (SSTR2). nih.govoup.com While effective in many cases, the efficacy of these SSTR2-preferential analogs is limited in conditions where other somatostatin receptor subtypes are more prominently expressed. nih.gov

SOM230 was designed to overcome this limitation. It is a multi-receptor targeted somatostatin analog with a high binding affinity for four of the five known somatostatin receptor subtypes: SSTR1, SSTR2, SSTR3, and SSTR5. nih.govull.esresearchgate.netingentaconnect.com This broader binding profile is the closest to that of the natural peptide somatostatin. europa.eu This characteristic allows SOM230 to potentially exert its effects in a wider array of physiological and pathological conditions. ingentaconnect.com

The unique binding profile of SOM230, particularly its high affinity for SSTR5, sets it apart from earlier somatostatin analogs. nih.govsigniforlar.com In comparison to octreotide, pasireotide demonstrates a significantly higher affinity for SSTR1, SSTR3, and SSTR5, while maintaining a comparable, albeit slightly lower, affinity for SSTR2. europa.eudrugbank.com This distinction is crucial, as different tissues and tumors express a varied landscape of somatostatin receptor subtypes. ingentaconnect.com

Rationale for the Development of Multi-Receptor Somatostatin Analogs

The primary driver for developing multi-receptor somatostatin analogs like SOM230 was the recognition that many target tissues and tumors express multiple somatostatin receptor subtypes. ingentaconnect.comnih.gov First-generation analogs, with their high selectivity for SSTR2, could be less effective in diseases where SSTR2 is not the predominant receptor. nih.gov

Research has shown that various tumors, including neuroendocrine tumors and pituitary adenomas, can express a heterogeneous mix of SSTR subtypes. nih.govingentaconnect.comclinicaltrials.gov For instance, some pituitary tumors that are resistant to octreotide have been found to have lower SSTR2 expression but higher levels of SSTR5. nih.gov This finding provided a strong rationale for a multi-receptor ligand that could engage other key receptors, potentially leading to improved therapeutic outcomes. nih.gov

The development of SOM230 was therefore a strategic effort to create a more versatile somatostatin analog. By targeting a wider spectrum of receptors, SOM230 was designed to have a broader spectrum of activity, inhibiting a wider range of hormonal secretions and cellular processes. oup.com Preclinical studies have demonstrated that SOM230 can potently suppress the secretion of various hormones, including growth hormone (GH), insulin-like growth factor-1 (IGF-1), and adrenocorticotropic hormone (ACTH). nih.govresearchgate.net Furthermore, its interaction with multiple SSTRs suggests potential for direct and indirect antitumor effects, such as the induction of apoptosis and inhibition of angiogenesis. nih.govresearchgate.netnih.gov

The creation of SOM230 was a direct response to the limitations of existing therapies and a deeper understanding of somatostatin receptor biology. The goal was to develop a compound with a more comprehensive mechanism of action, capable of addressing a wider range of clinical needs. scispace.com

Detailed Research Findings

Preclinical and in vitro studies have provided a wealth of data on the binding affinities and functional activity of SOM230.

Binding Affinity of SOM230

The following table summarizes the binding affinities (pKi) of SOM230 for the human somatostatin receptor subtypes. A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | pKi |

| sst1 | 8.2 |

| sst2 | 9.0 |

| sst3 | 9.1 |

| sst4 | <7.0 |

| sst5 | 9.9 |

| Data sourced from MedChemExpress medchemexpress.com |

As the table illustrates, SOM230 exhibits high nanomolar affinity for SSTR1, SSTR2, SSTR3, and most notably, SSTR5. medchemexpress.com Its affinity for SSTR5 is particularly high and is a key differentiator from first-generation somatostatin analogs. nih.gov

Comparative Binding Affinities

To further contextualize the properties of SOM230, the table below compares its binding affinity to that of octreotide for various somatostatin receptor subtypes.

| Receptor Subtype | SOM230 (Pasireotide) Affinity | Octreotide Affinity |

| sst1 | High | Low |

| sst2 | High | High |

| sst3 | High | Moderate |

| sst5 | Very High | Low |

| This is a qualitative summary based on multiple sources. europa.eunih.govdrugbank.com |

This comparison highlights the broader receptor engagement of SOM230. While both compounds bind effectively to SSTR2, SOM230's high affinity for SSTR1, SSTR3, and especially SSTR5, offers a more comprehensive interaction with the somatostatin receptor system. europa.eudrugbank.com This multi-receptor binding is the foundation of its distinct pharmacological profile and its potential for broader clinical applications. nih.gov

Properties

IUPAC Name |

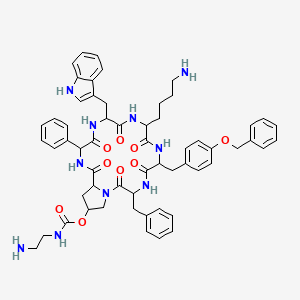

[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H66N10O9/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZMNAABQBOLAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H66N10O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1047.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Structural Design of Som230

Rational Drug Design Methodologies

Rational drug design is a process that involves creating new medications based on a thorough understanding of the biological target. azolifesciences.com In the case of SOM230, the goal was to engineer a somatostatin (B550006) analog with a broader binding profile and improved stability compared to the native peptide and first-generation analogs. nih.govresearchgate.net This was achieved through a systematic exploration of the parent molecule, SRIF-14, and the subsequent transfer of key structural features onto a more robust chemical scaffold.

The initial step in the rational design of SOM230 involved dissecting the native SRIF-14 peptide to identify which of its amino acid residues were critical for binding to the various somatostatin receptor subtypes (SSTRs). nih.gov For this, researchers employed alanine-scanning mutagenesis, a powerful technique for systematically mapping functional epitopes. pnas.orgwikipedia.orgmybiosource.com

In this approach, each amino acid residue of SRIF-14 is systematically replaced, one by one, with alanine. nih.gov Alanine is chosen because its small, inert methyl side chain removes the specific functionality of the original amino acid's side chain beyond the β-carbon, thereby revealing the importance of that original side chain to the peptide's function, in this case, receptor binding. wikipedia.orgmybiosource.com By synthesizing a series of these alanine-substituted SRIF-14 analogs and then measuring their binding affinity to the five different SSTR subtypes, researchers could construct a detailed map of the key residues essential for receptor interaction. nih.gov This process highlighted the specific amino acids whose side chains formed the crucial pharmacophore for broad-spectrum somatostatin activity.

The native SRIF-14 is a 14-amino acid peptide with a relatively short biological half-life, limiting its therapeutic utility. A key objective in the design of SOM230 was to create a smaller, more metabolically stable molecule that retained the essential binding characteristics of SRIF-14. nih.govamegroups.org The data from the alanine-scan provided the blueprint for this next step.

Researchers transposed the identified essential functional groups from SRIF-14 onto a reduced-size, stable cyclohexapeptide template. nih.govresearchgate.net This six-amino-acid ring structure offers greater conformational rigidity compared to the larger native peptide, which can improve both receptor binding affinity and resistance to enzymatic degradation. purdue.edu The successful incorporation of these critical structural elements, partly in the form of modified and unnatural amino acids, into the cyclohexapeptide scaffold ultimately led to the identification of SOM230. nih.gov This novel molecule exhibited a unique and potent binding profile, with high affinity for four of the five somatostatin receptor subtypes, particularly sst1, sst2, sst3, and sst5. nih.govresearchgate.net

| Receptor Subtype | pKi Value |

|---|---|

| sst1 | 8.2 |

| sst2 | 9.0 |

| sst3 | 9.1 |

| sst4 | <7.0 |

| sst5 | 9.9 |

Data sourced from MedChemExpress. medchemexpress.com

Synthetic Strategies

The construction of a complex cyclic peptide like SOM230 requires sophisticated synthetic methodologies. Both solid-phase and solution-phase chemistry techniques are employed to assemble the linear peptide precursor and then to form the final macrocyclic structure. researchgate.netnih.gov

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry and has been a primary method for producing the linear precursor of SOM230. nih.govbachem.com The most common approach utilizes a Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection strategy. nih.gov

In this process, the C-terminal amino acid is first anchored to an insoluble polymer resin. bachem.com The synthesis then proceeds by sequentially adding the next amino acids in the sequence. Each cycle of amino acid addition involves two key steps:

Deprotection: The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed, typically using a base like piperidine. bachem.comyoutube.com

Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HATU, HBTU) and added to the newly deprotected N-terminus, forming a new peptide bond. youtube.comresearchgate.net

Excess reagents and by-products are simply washed away by filtration at each step, a major advantage of the solid-phase method. bachem.com The side chains of reactive amino acids (like Lysine and Tyrosine) are protected with acid-labile groups (e.g., tert-butyl, tBu), which remain intact throughout the chain assembly. nih.govbachem.com This process is repeated until the full linear hexapeptide sequence of SOM230 is assembled on the resin. researchgate.net

Once the linear peptide has been synthesized, it must be cleaved from the solid support and cyclized to form the final macrostructure. While on-resin cyclization is possible, a common strategy for cyclohexapeptides involves cleaving the linear precursor and performing the cyclization in solution. nih.govmdpi.com

The linear peptide is first cleaved from the resin using a strong acid cocktail, such as trifluoroacetic acid (TFA), which also removes the side-chain protecting groups. nih.govyoutube.com The resulting linear peptide is then subjected to a macrocyclization reaction in a highly diluted solution. purdue.edumdpi.com High dilution is critical to favor the intramolecular reaction (cyclization) over intermolecular reactions (polymerization). The cyclization is facilitated by peptide coupling reagents, such as HBTU or HATU, which activate the carboxylic acid of one end of the peptide to react with the amino group at the other end, forming the final amide bond that closes the ring. researchgate.netmdpi.com In some synthetic strategies for pasireotide (B1678482), the cyclization between the Proline¹ and Phenylalanine⁶ residues has been identified as a preferred site for forming this final bond due to reduced steric hindrance. nih.govnih.gov

A defining feature of SOM230's design is the inclusion of unnatural amino acids, which are critical for its enhanced stability and unique receptor binding profile. nih.govbiosyn.com Unnatural amino acids are non-proteinogenic amino acids that can be chemically synthesized and incorporated into peptides to modify their pharmacological properties. biosyn.comcpcscientific.comjpt.commdpi.com

The structure of SOM230, cyclo-[ (4R)-4-(phenylmethoxy)-L-prolyl-L-phenylglycyl-L-tryptophyl-L-lysyl-O-benzyl-L-tyrosyl-L-phenylalanyl ], contains two key non-standard residues:

(D)-Phenylglycine (Phg): This is an unnatural arylglycine amino acid. researchgate.net Its incorporation is a critical element derived from the rational design process, contributing to the molecule's conformational stability and receptor interaction profile. The use of arylglycines like Phg has been a successful strategy in modern peptide drug design. researchgate.net

The inclusion of these carefully selected modified and unnatural amino acids is a direct result of the rational drug design process, enabling SOM230 to achieve its broad binding affinity and improved stability. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of SOM230

The development of SOM230 (pasireotide) emerged from a rational drug design approach aimed at creating a somatostatin analog with a broader receptor binding profile than existing therapies like octreotide (B344500). nih.govresearchgate.net This strategy involved transposing key functional groups from the native somatostatin-14 (SRIF-14) peptide into a more stable, reduced-size cyclohexapeptide template. nih.govchimia.ch By incorporating modified and unnatural amino acids, researchers successfully engineered a molecule with high affinity for multiple somatostatin receptor subtypes (SSTRs). nih.govresearchgate.net

The unique binding profile of SOM230 is a direct result of its specific amino acid composition. The final structure was optimized by incorporating unique structural elements that decorate the exterior of the macrocyclic peptide. chimia.ch

Key amino acid derivatives and their contributions include:

(l)-phenylglycine (Phg) and (l)-tyrosine-benzyl (Tyr(Bzl)) : The replacement of (l)-phenylalanine at position 2 with (l)-phenylglycine, in combination with (l)-tyrosine-benzyl at position 5, was a critical modification. chimia.ch This adjustment of the aromatic groups is a primary factor in generating the multi-receptor subtype binding characteristic of SOM230. chimia.ch

(S)-diaminoethylcarbamoyl-Pro-1 : This basic extension at position 1 is another unique structural element that contributes to the compound's broad receptor affinity. chimia.ch

D-Tryptophan (D-Trp) : Like in other stable somatostatin analogs, the inclusion of a D-Trp residue is crucial for stabilizing a key β-turn conformation in the peptide backbone, which is essential for receptor recognition and binding.

This combination of unnatural and modified amino acids resulted in a novel cyclohexapeptide that binds with high affinity to four of the five known somatostatin receptor subtypes. nih.govresearchgate.netnih.gov

The foundational structural element of SOM230 is its stable cyclohexapeptide template. nih.govchimia.ch This core structure provides metabolic stability, contributing to a significantly longer elimination half-life compared to older analogs. nih.govresearchgate.net The strategic placement of specific amino acid side chains on this scaffold allows SOM230 to interact effectively with a wider range of SSTRs.

Notably, SOM230 exhibits a binding profile that is more akin to the native somatostatin peptide. nih.gov It binds with high affinity to sst1, sst2, sst3, and sst5 receptors. nih.govnih.govarizona-mall.com This contrasts sharply with first-generation analogs like octreotide, which are highly selective for the sst2 subtype. nih.gov The affinity of SOM230 for sst1 and sst5 is reported to be 30- to 40-fold higher than that of octreotide. nih.govresearchgate.net Its particularly high affinity for sst5 is a distinguishing feature. arizona-mall.comwikipedia.orgnih.gov

Table 1: Binding Affinities (pKi) of Pasireotide (SOM230) for Human Somatostatin Receptor Subtypes This table is interactive. You can sort and filter the data.

| Receptor Subtype | pKi |

|---|---|

| sst1 | 8.2 |

| sst2 | 9.0 |

| sst3 | 9.1 |

| sst4 | <7.0 |

| sst5 | 9.9 |

Data sourced from MedChemExpress. medchemexpress.com

This multi-receptor binding profile is the structural basis for its unique pharmacological properties, allowing it to modulate a broader range of physiological processes than subtype-selective analogs. nih.gov

Derivatization for Research Applications

The chemical structure of SOM230 allows for derivatization, particularly for the development of radiolabeled agents for diagnostic imaging and radiotherapy. nih.gov This involves conjugating the peptide with a chelator molecule capable of binding to a radionuclide.

The synthesis of radiolabeled SOM230 analogs has been achieved by attaching chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid) to the peptide. nih.gov

A common synthetic strategy involves:

Solid-Phase Peptide Synthesis (SPPS) : The linear hexapeptide precursor of SOM230 is assembled on a solid support using an Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. chimia.chsnmjournals.org

Cyclization : The peptide is cleaved from the resin and cyclized in solution under high-dilution conditions to form the core cyclohexapeptide structure. chimia.chsnmjournals.org

Chelator Conjugation : The hydroxyproline (B1673980) urethane (B1682113) extension of SOM230 can be utilized for the attachment of the chelators. nih.gov In other approaches, specific amino acid residues are modified with protecting groups (like ivDde) that can be selectively removed. snmjournals.org This allows for the subsequent acylation with an activated DOTA derivative (e.g., DOTAONp or OPfp) to yield the DOTA-SOM230 conjugate after final deprotection and purification. snmjournals.org

This process has been used to create various DOTA-SOM230 conjugates suitable for radiolabeling with medically relevant isotopes like Gallium-68 (⁶⁸Ga) for PET imaging or Lutetium-177 (¹⁷⁷Lu) for targeted radiotherapy. snmjournals.orgsnmjournals.org The resulting radioconjugates, such as ⁶⁸Ga-DOTA-SOM230, largely retain the multi-receptor binding profile of the parent molecule, making them valuable tools for imaging tumors that express a broad range of somatostatin receptors. snmjournals.org

Somatostatin Receptor Binding Profile and Selectivity of Som230

Expression of Somatostatin (B550006) Receptor Subtypes in Preclinical Models

Receptor Expression Patterns in Pituitary Adenoma Models

Preclinical studies have established that the efficacy of somatostatin analogs is closely linked to the expression levels of specific SSTR subtypes on tumor cells. oup.com In models of pituitary adenomas, the expression patterns of SSTRs are crucial for determining the potential therapeutic utility of compounds like SOM230.

Growth hormone (GH)-secreting pituitary adenomas (somatotroph tumors) predominantly express SSTR2 and SSTR5. nih.govresearchgate.netnih.gov The presence of both these receptor subtypes provides a strong rationale for the use of multireceptor ligands. oup.com In vitro studies using primary cultures of human GH-secreting pituitary adenomas have shown that SOM230 potently inhibits GH release, an effect likely mediated through its high affinity for both SSTR2 and SSTR5. oup.comoup.com The enhanced effect of SOM230 in these models, when compared to SSTR2-selective analogs, is attributed to the combined activation of both receptor subtypes. oup.com

In models of adrenocorticotropic hormone (ACTH)-secreting pituitary adenomas (corticotroph tumors), which are the cause of Cushing's disease, SSTR5 is the most predominantly expressed subtype. mdpi.comendorama.gr First-generation analogs with low SSTR5 affinity are generally ineffective in these tumors. endorama.gr The high binding affinity of SOM230 for SSTR5 makes it a potent inhibitor of ACTH release in preclinical models of Cushing's disease. endorama.gr This targeted action on the highly expressed SSTR5 is a key differentiator for SOM230 in these specific pituitary adenoma models. mdpi.comendorama.gr

Receptor Expression Patterns in Neuroendocrine Tumor Models

Neuroendocrine tumors (NETs) are characterized by the expression of multiple SSTR subtypes, which provides a basis for targeting these tumors with somatostatin analogs. bioscientifica.combioscientifica.com While SSTR2 is a common target, the variable expression of other subtypes across different NETs has prompted the investigation of multireceptor ligands like SOM230. bioscientifica.com Preclinical models are essential for understanding the biology of these tumors and for the early-stage evaluation of treatments. nih.gov

In a conditional knockout mouse model of multiple endocrine neoplasia type 1 (MEN1), which develops pancreatic NETs (insulinomas), SOM230 demonstrated significant antisecretory, antiproliferative, and proapoptotic activity. nih.gov This suggests that the SSTRs expressed by these tumors are effectively targeted by the compound.

In vitro preclinical studies have also utilized various NET cell lines. For instance, in a murine cholecystokinin-secreting gut NET cell line (STC-1), SOM230 showed antiproliferative and antisecretory effects. bioworld.com Similarly, in a human adrenal carcinoma cell line (H295R) and in primary cultures from adrenal tumors, SOM230 effectively inhibited hormone secretion and induced apoptosis. bioworld.com The efficacy of SOM230 in these diverse preclinical NET models underscores the importance of its broad binding profile, which can engage the specific combination of SSTRs (SSTR1, SSTR2, SSTR3, and SSTR5) expressed by these tumors. bioscientifica.combioscientifica.com

Molecular and Cellular Mechanisms of Action of Som230

Receptor-Mediated Signal Transduction Pathways

SOM230 is a multi-receptor ligand somatostatin (B550006) analogue that distinguishes itself from other somatostatin analogues like octreotide (B344500) and lanreotide (B11836) through its broader binding profile. bloomtechz.comnih.gov It binds with high affinity to four of the five somatostatin receptor subtypes (SSTRs), namely SSTR1, SSTR2, SSTR3, and SSTR5. nih.govoup.comnih.gov This expanded receptor affinity, particularly its high affinity for SSTR5, underlies its unique pharmacological effects on various signal transduction pathways. myendoconsult.comnih.gov

SOM230 potently counteracts the stimulatory effects of Growth Hormone-Releasing Hormone (GHRH) on pituitary somatotroph cells. nih.govnih.gov GHRH typically stimulates Growth Hormone (GH) secretion by binding to its receptor, which is linked to a stimulatory G protein that activates the cyclic AMP (cAMP) pathway. cambridge.org SOM230, by activating SSTRs, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This action effectively antagonizes the GHRH signal and suppresses GH secretion. bloomtechz.comcambridge.org

In vitro studies on primary cultures of rat pituitary cells have demonstrated that SOM230 effectively inhibits GHRH-induced GH release with a high degree of potency. nih.gov The half-maximal inhibitory concentration (IC50) for this effect was measured to be 0.4 ± 0.1 nmol/L, highlighting its significant antisecretory capability. nih.gov

Consistent with its broad somatostatin receptor binding profile, SOM230 demonstrates a wide-ranging inhibitory effect on the secretion of multiple anterior pituitary hormones from both normal and adenomatous pituitary cells. nih.govoup.com

Growth Hormone (GH): In cultures of GH-secreting pituitary adenomas, SOM230 inhibited GH release by 34 ± 8%. nih.govoup.com It also inhibited GH secretion in primary cultures of rat pituicytes in a dose-dependent manner (IC50 of 1.2 nM) and in human fetal pituitary cells by 42 ± 9%. nih.govoup.comresearchgate.net

Prolactin (PRL): SOM230 was shown to be a potent inhibitor of PRL release, particularly from prolactinomas and mixed GH/PRL-secreting adenomas. oup.com In cultures of PRL-secreting adenomas, it inhibited hormone release by 35 ± 4%. nih.govoup.com In another study on three prolactinoma cultures, 10 nM of SOM230 significantly inhibited PRL release in all three cultures by 23%, 51%, and 64%. oup.com

Adrenocorticotropic Hormone (ACTH): The compound effectively suppresses ACTH secretion in human corticotroph pituitary adenomas. oup.com Studies in rats showed that SOM230 caused a stronger inhibition of ACTH and corticosterone (B1669441) secretion compared to octreotide. nih.gov This is attributed to the high expression of SSTR5 on corticotroph tumors. myendoconsult.com

Alpha-subunit: In cultures derived from nonfunctioning pituitary adenomas, SOM230 inhibited alpha-subunit secretion by 46 ± 18%. nih.govoup.com

The table below summarizes the inhibitory effects of SOM230 on various pituitary hormones based on in vitro studies.

| Hormone Inhibited | Cell/Tumor Type | Percentage Inhibition |

| Growth Hormone (GH) | GH-secreting adenoma cultures | 34 ± 8% |

| Growth Hormone (GH) | Human fetal pituitary cells | 42 ± 9% |

| Prolactin (PRL) | PRL-secreting adenoma cultures | 35 ± 4% |

| Alpha-subunit | Nonfunctioning pituitary adenomas | 46 ± 18% |

Data sourced from studies on primary pituitary adenoma cultures. nih.govoup.com

The distinct therapeutic profile of SOM230 is largely due to its differential activity at SSTR2 and SSTR5, the predominant receptors found on GH-secreting pituitary tumors. nih.gov While older somatostatin analogues like octreotide primarily target SSTR2, SOM230 has a high affinity for SSTR5, in addition to SSTR1, SSTR2, and SSTR3. myendoconsult.comdovepress.comresearchgate.net

Studies have shown that SOM230 is more potent than octreotide in inducing signaling and internalization of SSTR5, but less potent with respect to SSTR2. nih.govoup.com This is significant because corticotroph tumors, which secrete ACTH, express SSTR5 more abundantly than SSTR2. oup.com Consequently, SOM230's superior action in these cells is primarily mediated through SSTR5, with negligible action on SSTR2. oup.com The inhibition of PRL release by SOM230 has also been directly related to the expression level of SSTR5, but not SSTR2. oup.com

Furthermore, the interaction between SOM230 and SSTR2 differs from that of octreotide. Octreotide's activation of SSTR2 leads to the formation of stable complexes with β-arrestin-2, facilitating internalization. In contrast, SOM230 activation results in unstable complexes that dissociate near the plasma membrane, allowing SSTR2 receptors to recycle back to the surface more rapidly. nih.govoup.com This differential trafficking may explain the distinct long-term regulation of receptor responsiveness. nih.gov

Downstream Signaling Pathway Modulation

Beyond receptor binding and the immediate inhibition of adenylyl cyclase, SOM230 influences other intracellular signaling pathways that are crucial for cell proliferation and physiological function.

SOM230 exerts antiproliferative effects in pituitary tumor cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. bloomtechz.comnih.gov This pathway, which includes the ERK, p38, and JNK subfamilies, is a critical regulator of cell growth, proliferation, and apoptosis. nih.gov

In pituitary adenomas, the activation of ERK signaling is generally associated with promoting cell proliferation, while p38 and JNK signaling are linked to apoptosis. nih.gov Research has shown that SOM230 can inactivate the ERK signaling pathway. nih.gov Specifically, in the rat somatotroph cell line GH3, SOM230 was found to reduce cell proliferation and the expression of phosphorylated ERK1/2 (pERK1/2). nih.gov This downregulation of phospho-ERK is a key mechanism associated with the SSTR-mediated inhibition of tumor cell growth. nih.gov The antiproliferative effect of SOM230 is therefore, at least in part, due to its inhibition of growth factor signaling pathways like MAPK. bloomtechz.com

A significant aspect of SOM230's mechanism is its ability to inhibit the action of Insulin-Like Growth Factor-I (IGF-I) through a novel, non-pituitary-mediated mechanism. nih.govovid.com While somatostatin analogues are known to lower systemic IGF-I by suppressing pituitary GH, SOM230 also exerts direct peripheral effects. nih.gov

This was demonstrated in studies where SOM230 inhibited mammary gland development—a process that requires IGF-I—in both intact and hypophysectomized (pituitary-removed) rats. nih.govovid.com This finding indicates that the effect is independent of the pituitary. The mechanism for this inhibition appears to involve the upregulation of IGF Binding Protein 5 (IGFBP5), as SOM230 treatment resulted in a 3.75-fold increase in IGFBP5 in the mammary epithelium. nih.gov IGFBP5 itself was shown to inhibit GH-induced mammary development, suggesting it may mediate SOM230's inhibitory effect on IGF-I action. nih.gov

Analysis of SSTR expression in the mammary gland revealed an abundance of SSTR3, with lower amounts of SSTR4 and SSTR5, and no SSTR1 or SSTR2. This suggests that SSTR3, and possibly SSTR5, may mediate this pituitary-independent activity of SOM230. nih.gov

Effects on Insulin-Like Growth Factor-I (IGF-I) Action Independent of Pituitary Growth Hormone Suppression

Modulation of IGF-I Signaling Cascades (e.g., IRS-1 phosphorylation, cell division)

SOM230 (pasireotide) exerts inhibitory effects on the Insulin-like Growth Factor-I (IGF-I) signaling pathway through mechanisms that extend beyond the pituitary gland. ovid.com In preclinical models, SOM230 has been shown to directly inhibit IGF-I actions, including the phosphorylation of Insulin (B600854) Receptor Substrate-1 (IRS-1) and subsequent cell division. ovid.com The IGF-I receptor (IGF-IR) initiates its signaling cascade by phosphorylating adaptor proteins like IRS, which in turn activates pathways such as the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, crucial for cell proliferation and survival. nih.gov By interfering with key steps like IRS-1 phosphorylation, SOM230 can disrupt these downstream signals, leading to an inhibition of cell division. ovid.comscience.gov Studies have demonstrated that SOM230 effectively lowers plasma IGF-I levels, contributing to its anti-proliferative effects. researchgate.net

| Signaling Event | Effect of SOM230 | Reference |

|---|---|---|

| IRS-1 Phosphorylation | Inhibition | ovid.com |

| Cell Division | Inhibition | ovid.com |

| Plasma IGF-I Levels | Reduction | researchgate.net |

Regulation of IGF Binding Proteins (e.g., IGFBP5)

A significant non-pituitary mechanism by which SOM230 modulates IGF-I action is through the regulation of IGF Binding Proteins (IGFBPs). ovid.com The bioavailability and activity of IGFs are tightly controlled by a family of six IGFBPs. nih.gov Research has shown that SOM230 stimulates the expression of IGFBP5. ovid.com In one study, the concentration of IGFBP5 was found to be 3.75 times higher in the mammary epithelium of rats treated with SOM230 compared to a placebo group. ovid.com IGFBP5 can modulate IGF signaling both positively and negatively depending on the context and is known to bind to extracellular matrix components, thereby localizing IGF-I activity. ovid.comnih.gov The upregulation of IGFBP5 is suggested to be a key mediator of SOM230's inhibitory effect on IGF-I-dependent processes. ovid.com

Anti-Proliferative and Pro-Apoptotic Mechanisms (In Vitro Models)

SOM230 exhibits direct and indirect anti-tumor activities in various in vitro models. nih.gov Its anti-proliferative and pro-apoptotic effects are key components of its potential as an antineoplastic agent. nih.govmedchemexpress.com These effects are mediated through its interaction with multiple somatostatin receptor subtypes (SSTRs), which are often expressed on tumor cells. nih.govsemanticscholar.org The activation of these G protein-coupled receptors can trigger intracellular signaling cascades that inhibit cell growth and induce programmed cell death, or apoptosis. nih.govoncotarget.com Apoptosis is a critical process for eliminating damaged or cancerous cells and can be initiated through intrinsic (mitochondrial) or extrinsic (receptor-mediated) pathways. oncotarget.comnih.gov The ability of SOM230 to induce apoptosis is a cornerstone of its anti-cancer mechanism. medchemexpress.com

Direct Receptor-Mediated Apoptosis

The pro-apoptotic activity of SOM230 is, in part, a direct result of its binding to somatostatin receptors expressed on cancer cells. nih.govnih.gov As a multi-receptor ligand with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, SOM230 can initiate apoptosis through various receptor-specific pathways. nih.govsemanticscholar.org Binding to these receptors can activate protein tyrosine phosphatases, which in turn modulate downstream effectors like the extracellular signal-regulated kinase (ERK)1/2 and PI3K/AKT pathways. nih.gov The modulation of these pathways can shift the cellular balance from survival and proliferation towards apoptosis. nih.govnih.gov This direct, receptor-mediated induction of apoptosis has been observed in vitro and is considered a significant mechanism of SOM230's antitumor action. nih.gov

Anti-Angiogenesis Effects

In addition to its direct effects on tumor cells, SOM230 also demonstrates anti-angiogenesis properties. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. hopkinsmedicine.org SOM230 has been shown to significantly inhibit the proliferation of endothelial cells, the primary cells involved in forming blood vessels. nih.gov In studies using human umbilical vein endothelial cells (HUVECs), which express SSTR1, SSTR2, and SSTR5, SOM230 inhibited proliferation by up to 46.0%. nih.gov This effect is considered an indirect anti-tumor mechanism, as it targets the tumor's support system rather than the cancer cells themselves. aacrjournals.org By disrupting the development of a tumor's blood supply, SOM230 can limit its growth and potential for spread. oncotarget.comnih.gov

| Mechanism | Description | Key Cellular Target | Reference |

|---|---|---|---|

| Direct Receptor-Mediated Apoptosis | Induces programmed cell death via SSTR activation on tumor cells. | Cancer Cells | nih.govnih.gov |

| Anti-Angiogenesis | Inhibits the formation of new blood vessels. | Endothelial Cells | nih.govnih.gov |

Mechanisms in Gastrointestinal Homeostasis and Injury Mitigation

Somatostatin and its analogs play a crucial role in regulating a wide array of functions within the gastrointestinal (GI) tract. nih.gov These peptides are involved in modulating endocrine and exocrine secretions, motility, and maintaining the integrity of the intestinal barrier. oncotarget.comnih.gov The broad expression of somatostatin receptors throughout the gut makes it a key target for therapeutic intervention in various GI-related conditions. nih.gov

Inhibition of Exocrine Pancreatic Secretion (e.g., Trypsin)

A key mechanism by which SOM230 contributes to mitigating gastrointestinal injury, particularly following insults like total-body irradiation, is through the potent inhibition of exocrine pancreatic secretion. nih.govscispace.com The release of digestive enzymes from the pancreas, such as trypsin, lipase, and amylase, into the intestinal lumen can exacerbate mucosal injury. nih.govnih.gov SOM230, by acting on somatostatin receptors, effectively reduces the secretion of these intraluminal pancreatic enzymes. nih.govscispace.com Studies have shown that the beneficial effects of SOM230 on preserving intestinal mucosal surface area and increasing survival in irradiated animal models were completely reversed by the co-administration of pancreatic enzymes. nih.gov This finding strongly indicates that the protective mechanism of SOM230 in this context is not directly cytoprotective but is mediated to a large extent by reducing the digestive activity of pancreatic secretions in the gut. scispace.com Somatostatin and its analogs can inhibit pancreatic secretion through various actions, including inhibiting the release of hormones like cholecystokinin (B1591339) (CCK) and directly affecting pancreatic acinar cells. nih.gov

Preservation of Intestinal Barrier Function

SOM230 plays a significant role in preserving the integrity of the intestinal mucosal barrier, particularly under conditions of stress such as total-body irradiation. nih.gov Research indicates that the compound's effectiveness is linked to its ability to inhibit exocrine pancreatic secretion. nih.gov By reducing the secretion of pancreatic enzymes, SOM230 prevents the process of auto-digestion, where these enzymes would otherwise break down a compromised intestinal wall, exacerbating tissue injury and promoting inflammation. nih.govnih.gov

In preclinical models of radiation-induced intestinal injury, treatment with SOM230 was shown to significantly attenuate the reduction in intestinal mucosal surface area. nih.gov This preservation of the mucosal structure is a key component of maintaining barrier function. Furthermore, SOM230 has been observed to protect against endothelial barrier dysfunction caused by inflammatory triggers like lipopolysaccharides (LPS), suggesting a broader protective effect on the vascular components of the gut barrier. nih.gov This action helps to limit the translocation of bacteria and other harmful substances from the intestinal lumen into the bloodstream. nih.govnih.gov

| Parameter | Observed Effect of SOM230 | Proposed Mechanism |

|---|---|---|

| Mucosal Surface Area | Attenuated radiation-induced decrease | Inhibition of pancreatic enzyme secretion, preventing auto-digestion of the intestinal wall. nih.gov |

| Bacterial Translocation | Reduced | Maintenance of mucosal barrier integrity. nih.govnih.gov |

| Endothelial Barrier Integrity | Protected against LPS-induced dysfunction | Suppression of inflammatory pathways in endothelial cells. nih.gov |

Modulation of Inflammatory Cytokine and Chemokine Profiles (e.g., IL-12, CXCL9)

SOM230 exerts immunomodulatory effects by altering the expression of key inflammatory mediators. nih.gov Studies have shown that SOM230 can reduce the circulating levels of Interleukin-12 (IL-12), a pro-inflammatory cytokine. nih.gov IL-12 is primarily produced by antigen-presenting cells and plays a critical role in driving T helper 1 (Th1) cell differentiation and cellular immunity. By inhibiting IL-12 production, SOM230 may contribute to the attenuation of inflammatory responses in the context of intestinal injury. nih.gov

The compound also appears to indirectly influence the profile of certain chemokines, such as CXCL9. frontiersin.org Chemokines like CXCL9 are crucial for recruiting immune cells, particularly T cells, to sites of inflammation or tumors. frontiersin.org The mechanism for SOM230's influence on CXCL9 may be linked to its known potent inhibition of Insulin-like Growth Factor-I (IGF-I) secretion. nih.govnih.gov Research has demonstrated that therapeutic blockade of the IGF signaling pathway promotes the production of the T-cell-attracting chemokines CXCL9 and CXCL10 by macrophages and fibroblasts. frontiersin.org This suggests that by suppressing IGF-I, SOM230 could facilitate an immune microenvironment characterized by increased T-cell recruitment via modulation of CXCL9. frontiersin.org

Preclinical Pharmacological and Pharmacodynamic Studies of Som230

In Vitro Pharmacological Characterization

The in vitro pharmacological properties of SOM230 have been extensively evaluated in various primary cell cultures to determine its efficacy and mechanism of action in inhibiting hormone secretion.

SOM230 has demonstrated a broad profile of inhibitory action on hormone release across different types of pituitary cells in a dose-dependent manner.

Rat Pituitary Cells: In primary cultures of rat pituitary cells, SOM230 effectively inhibited growth hormone releasing hormone (GHRH)-induced growth hormone (GH) release with a half-maximal inhibitory concentration (IC50) of 0.4 ± 0.1 nmol/L. nih.gov Further studies in rat pituicytes confirmed a dose-dependent inhibition of GH release with an IC50 of 1.2 nM. nih.govoup.com At a concentration of 10 nM, SOM230 inhibited GH and thyroid-stimulating hormone (TSH) release by 40 ± 7% and 47 ± 21%, respectively, though it showed no significant effect on prolactin (PRL) or luteinizing hormone (LH) in this model. nih.govoup.com

Human Pituitary Adenoma Cells:

GH-Secreting Adenomas: In primary cultures from human GH-secreting pituitary adenomas, SOM230 (10 nM) significantly inhibited GH release in eight out of nine cultures, with inhibition ranging from -22% to -68%. eur.nluliege.be The inhibitory potency (IC50) for GH release was found to be in the low nanomolar range, approximately 0.5 nM in most cultures. eur.nloup.com In one specific adenoma culture that was completely resistant to octreotide (B344500), SOM230 still significantly inhibited GH release in a dose-dependent manner. eur.nluliege.beoup.com

Prolactin-Secreting Adenomas (Prolactinomas): SOM230 is a potent inhibitor of PRL release. In three prolactinoma cultures, 10 nM SOM230 significantly inhibited PRL release by -23%, -51%, and -64%. eur.nloup.com This effect was linked to the expression level of the somatostatin (B550006) receptor subtype 5 (SSTR5). eur.nloup.com In another study, SOM230 inhibited PRL secretion from PRL-secreting adenomas by 35 ± 4%. nih.govoup.com

ACTH-Secreting Adenomas (Corticotroph Adenomas): In primary cultures of human corticotroph adenomas, SOM230 significantly inhibited adrenocorticotropic hormone (ACTH) secretion in five out of six tumors, with a suppression range of 23% to 56%. nih.gov It also decreased proopiomelanocortin (POMC) mRNA levels in AtT-20 mouse corticotroph tumor cells, indicating an effect on both hormone synthesis and secretion. nih.gov

Table 1: Inhibitory Effects of SOM230 on Hormone Secretion in Primary Cell Cultures

| Cell Type | Hormone | IC50 | Percent Inhibition (at 10 nM) | Reference |

|---|---|---|---|---|

| Rat Pituitary Cells | GH | 0.4-1.2 nM | 40 ± 7% | nih.govnih.govoup.com |

| Human GH-Secreting Adenoma | GH | 0.5 nM | 22-68% | eur.nloup.com |

| Human Prolactinoma | PRL | Not Reported | 23-64% | eur.nloup.com |

| Human Corticotroph Adenoma | ACTH | Not Reported | 23-56% | nih.gov |

SOM230's unique pharmacological profile is highlighted by its comparison with existing somatostatin analogs like octreotide and the native somatostatin-14 (SRIF-14). SOM230 binds with high affinity to four of the five SSTR subtypes (SSTR1, SSTR2, SSSTR3, and SSTR5), distinguishing it from the SSTR2-preferring analog octreotide. nih.govnih.gov

Receptor Binding and Signaling: Compared with octreotide, SOM230 has a 30- to 40-fold higher binding affinity for SSTR1 and SSTR5, respectively, and a slightly lower affinity for SSTR2. nih.govoup.com In functional assays, SOM230 was less potent than octreotide in inducing signaling and internalization via the SSTR2 receptor but was more potent than octreotide in activating SSTR3 and SSTR5 receptors. oup.com

GH-Secreting Adenomas: While SOM230 effectively inhibits GH secretion, its potency can be lower than octreotide and SRIF-14 in some adenoma cultures. In several parallel experiments, the IC50 of SOM230 for GH inhibition was 0.5 nM, compared to 0.02 nM for both octreotide and SRIF-14. uliege.beoup.com However, a key advantage of SOM230 is its ability to inhibit GH release in adenoma cultures that are resistant to octreotide. eur.nloup.com In a study of nine GH-secreting adenoma cultures, octreotide (10 nM) inhibited GH release in seven, whereas SOM230 (10 nM) was effective in eight. eur.nluliege.be

Prolactin-Secreting Adenomas: SOM230 is significantly more potent than octreotide in inhibiting PRL release. eur.nloup.com In one study, 10 nM octreotide weakly inhibited PRL release in only one of three prolactinoma cultures (-28%), whereas SOM230 significantly inhibited PRL secretion in all three. eur.nloup.com Octreotide's lower efficacy is attributed to its poor binding to SSTR5, which plays a crucial role in regulating PRL secretion. oup.comoup.com

Table 2: Comparative Potency of SOM230, Octreotide, and SRIF-14 in GH-Secreting Adenoma Cultures

| Compound | IC50 for GH Inhibition | Number of Responding Cultures (out of 9) | Reference |

|---|---|---|---|

| SOM230 | 0.5 nM | 8 | eur.nluliege.beoup.com |

| Octreotide | 0.02 nM | 7 | eur.nluliege.beoup.com |

| SRIF-14 | 0.02 nM | 6 (out of 6 tested) | eur.nluliege.beoup.com |

In Vivo Animal Models

Preclinical studies in various animal models have been crucial in characterizing the in vivo pharmacodynamic effects of SOM230.

In rodent models, SOM230 demonstrates potent and long-lasting suppression of the GH and insulin-like growth factor-I (IGF-I) axis.

GH Suppression: SOM230 potently suppresses GH secretion in rats. nih.gov Its extended duration of action in vivo is reflected by its terminal elimination half-life of 23 hours, compared to approximately 2 hours for octreotide. nih.govresearchgate.net

IGF-I Reduction: SOM230 shows significantly higher efficacy in lowering plasma IGF-I levels in rats compared to octreotide. nih.govnih.gov In a long-term study, continuous infusion of SOM230 for 126 days decreased plasma IGF-I levels by 75% relative to placebo-treated controls. nih.govresearchgate.net Under the same conditions, octreotide resulted in only a 28% reduction of plasma IGF-I. nih.govresearchgate.net This superior efficacy is attributed to SOM230's broader receptor binding profile, particularly its high affinity for SSTR5 in addition to SSTR2. nih.gov Furthermore, SOM230 was found to inhibit mammary gland development, an IGF-I-dependent process, in both intact and hypophysectomized female rats, suggesting a non-pituitary-mediated inhibition of IGF-I action. nih.gov

Studies in larger animal models have confirmed the potent inhibitory effects of SOM230 on pituitary hormone secretion.

Non-Human Primates: Short-term studies in Rhesus monkeys confirmed the pronounced, dose-dependent inhibition of GH found in rats. oup.com A continuous infusion study in monkeys also demonstrated that SOM230 exerts superior and more chronic inhibitory effects on GH secretion compared to octreotide. oup.com Preclinical studies in cynomolgus monkeys showed that after a 7-day high-dose infusion of SOM230, levels of insulin (B600854), glucagon (B607659), and glucose remained unchanged. oup.com

Beagle Dogs: The efficacy of SOM230 has been evaluated in dogs with spontaneous Cushing's disease, which is caused by ACTH-producing pituitary adenomas. novartis.com In a study where dogs were treated continuously for 6 months, SOM230 administration led to a significant decrease in plasma ACTH, urinary free cortisol, and a reduction in adenoma size. novartis.com These findings underscore the compound's potential to control both hormone hypersecretion and tumor growth in a large animal model of a pituitary disorder. novartis.com

To assess the direct effects of SOM230 on pituitary tumor growth, transgenic animal models that spontaneously develop pituitary adenomas have been utilized.

HMGA2 Transgenic Mice: Mice overexpressing the High Mobility Group A2 (HMGA2) gene develop GH/PRL-secreting pituitary adenomas. nih.gov This model was used to evaluate the therapeutic efficacy of SOM230. In a 3-month study, treatment with a high dose of SOM230 induced a drastic regression of the pituitary tumor. nih.gov In contrast, octreotide did not cause significant tumor regression, although it did slow tumor progression. nih.gov The dramatic tumor shrinkage and accompanying fall in prolactin levels in the SOM230-treated mice provide strong preclinical evidence for its potent anti-tumor effects. nih.gov

Table 3: Summary of SOM230 In Vivo Effects in Animal Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Rat | Potent, long-lasting suppression of GH; 75% reduction in IGF-I with chronic infusion (vs. 28% for octreotide). | nih.govnih.govresearchgate.net |

| Rhesus Monkey | Pronounced short-term and chronic inhibition of GH, superior to octreotide. | oup.com |

| Beagle Dog (Cushing's Disease) | Significant decrease in ACTH, urinary cortisol, and pituitary adenoma size. | novartis.com |

| HMGA2 Transgenic Mouse | Drastic regression of GH/PRL-secreting pituitary adenomas; octreotide only slowed progression. | nih.gov |

Investigations in Disease-Specific Animal Models (Beyond Endocrine Tumors)

Preclinical investigations have demonstrated the potent anti-inflammatory and immunomodulatory properties of SOM230 (pasireotide). nih.govmdpi.com In a mouse model of antigen-induced arthritis (AIA), a condition that shares pathological features with human rheumatoid arthritis, SOM230 exhibited significant therapeutic effects. nih.govchempartner.com Treatment with the compound resulted in a marked attenuation of knee joint swelling and reduced the histopathological manifestations of arthritis, with an efficacy comparable to the corticosteroid dexamethasone. nih.gov Furthermore, prolonged administration of SOM230 not only inhibited joint swelling but also provided protection against joint destruction during flare-up reactions within the AIA model. nih.gov

Beyond its effects on joint inflammation, SOM230 was also found to reduce inflammatory hyperalgesia, indicating a potential role in modulating pain associated with inflammatory conditions. nih.gov The anti-inflammatory actions of SOM230 in this model were determined to be largely mediated through the somatostatin receptor subtype 2 (SSTR2). nih.gov

Studies on human lymphocytes have further elucidated the immunomodulatory mechanisms of SOM230. The compound exerts an antiproliferative effect on these immune cells and has been shown to inhibit the production of key cytokines such as Interleukin-2 (IL-2) and gamma-interferon (γ-IFN). researchgate.netnih.gov This antiproliferative action on lymphocytes is suggested to be an apoptotic phenomenon, potentially mediated by the somatostatin receptor subtype 3 (SSTR3). researchgate.netnih.gov

| Treatment Group | Time of Treatment Initiation (Post-TBI) | Absolute Improvement in 30-Day Survival | Reference |

|---|---|---|---|

| SOM230 | 48 hours | 40-60% | nih.govnih.gov |

| SOM230 | 72 hours | Statistically Significant Benefit | nih.govnih.gov |

SOM230 has shown significant anti-tumor activity in preclinical models of neuroendocrine tumors (NETs), demonstrating both antiproliferative and proapoptotic effects. nih.govnih.gov In a Multiple Endocrine Neoplasia Type 1 (MEN1) conditional knockout mouse model, which develops insulin-producing pancreatic neuroendocrine tumors, SOM230 treatment led to a substantial reduction in tumor size compared to control groups. nih.govnih.gov

The compound's effect on programmed cell death, or apoptosis, was particularly noteworthy. The proportion of apoptotic tumor cells in the SOM230 treatment group was significantly higher than in the control group, indicating that the compound actively induces cell death in tumor tissues. nih.govnih.gov

In vitro studies using other NET cell lines have corroborated these findings. In primary cell cultures of pheochromocytoma, pasireotide (B1678482) treatment resulted in a significant decrease in cell viability and a corresponding increase in apoptosis, with effects that were more potent than those observed with octreotide. bioscientifica.com Similarly, in a bronchial NET cell line (NCI-H727), pasireotide demonstrated a more powerful antiproliferative effect and a greater reduction in the proliferation marker Ki-67 when compared to both untreated controls and octreotide. bioscientifica.com

| Parameter | Control Group | SOM230 Treatment Group | Reference |

|---|---|---|---|

| Tumor Size (μm²) | 7067 ± 955 | 2098 ± 388 | nih.govnih.gov |

| Apoptosis (%) | 0.299 ± 0.103 | 6.92 ± 1.23 | nih.govnih.gov |

Comparative Pharmacodynamic Profiles

A key pharmacodynamic feature of SOM230 is its prolonged duration of action in vivo, which distinguishes it from earlier somatostatin analogs. researchgate.netresearchgate.net Pharmacokinetic studies in rats revealed a markedly extended terminal elimination half-life of 23 hours for SOM230, compared to just 2 hours for octreotide. researchgate.netresearchgate.net This long half-life contributes to a sustained biological effect following administration. researchgate.netresearchgate.net

The sustained efficacy of SOM230 has been demonstrated in long-term preclinical studies. For instance, continuous infusion of SOM230 in rats over a period of 126 days led to a sustained 75% reduction in plasma levels of insulin-like growth factor-I (IGF-I). researchgate.net This long-term activity is also evident in disease-specific models; for example, prolonged administration in a mouse model of arthritis resulted in sustained inhibition of joint swelling and protection against joint destruction. nih.gov This extended pharmacodynamic profile suggests the potential for maintaining therapeutic effects over long periods. nih.govnih.gov

The pharmacodynamic profile of SOM230 is characterized by its interaction with a broad spectrum of somatostatin receptors, which results in a wider range of endocrine effects compared to more selective analogs. nih.gov SOM230 binds with high affinity to SSTR1, SSTR2, SSTR3, and notably SSTR5. nih.gov This multi-receptor binding profile allows it to potently suppress hormones such as growth hormone (GH) and IGF-I. nih.govresearchgate.net

However, this broad activity also leads to significant effects on pancreatic hormones that regulate glucose metabolism. nih.gov Due to its very high affinity for SSTR5, which is abundantly expressed on insulin-secreting pancreatic beta cells, SOM230 is a potent inhibitor of insulin secretion. nih.govnih.govtandfonline.com In contrast, its effect on glucagon, which is primarily regulated by SSTR2, is less pronounced. nih.govnih.gov Preclinical studies have shown that while SOM230 and octreotide can suppress insulin secretion to a similar degree, SOM230 is a weaker inhibitor of glucagon secretion. nih.gov

In addition to its direct effects on pancreatic islets, SOM230 also significantly reduces the secretion of incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which normally enhance insulin release after a meal. nih.govtandfonline.comoup.com This distinct pattern of hormonal inhibition—strong suppression of insulin and incretins with weaker suppression of glucagon—is a key aspect of its endocrine profile and underlies its effects on glucose homeostasis. nih.gov

Q & A

Q. What is the molecular mechanism of SOM-230 in modulating somatostatin receptor subtypes, and how does this differ from earlier analogues like octreotide?

SOM-230 (pasireotide) exhibits a distinct receptor affinity profile compared to first-generation somatostatin analogues. It binds to multiple somatostatin receptor subtypes (sst1–5) with 40-fold higher affinity for sst5 than octreotide, which primarily targets sst2. This broader receptor interaction enhances its inhibitory effects on ACTH secretion in corticotroph tumor cells, as demonstrated in in vitro studies using mouse models . Methodologically, receptor binding assays (e.g., radioligand competition experiments) and functional assays (e.g., cAMP inhibition) are critical for quantifying subtype-specific activity.

Q. How should researchers design initial in vitro experiments to assess SOM-230’s efficacy in suppressing hormone secretion?

Experimental design should include:

- Cell models : Primary corticotroph tumor cells or immortalized cell lines (e.g., AtT-20).

- Intervention : Dose-response curves for SOM-230 (typical range: 0.1–100 nM) with controls (e.g., octreotide, vehicle).

- Outcome measures : ACTH quantification via ELISA, intracellular cAMP levels, and receptor internalization assays. Pre-treatment with dexamethasone (10 nM) can test glucocorticoid interference, as SOM-230’s efficacy remains unaffected, unlike octreotide .

Q. What criteria should guide the selection of animal models for studying SOM-230’s pharmacokinetics?

Use transgenic mice with corticotroph adenomas or hypercortisolemic phenotypes. Key parameters:

- Dosing regimen : Subcutaneous administration to mimic clinical delivery.

- Biomarkers : Plasma ACTH/cortisol levels, tumor volume (MRI), and receptor occupancy (PET imaging with sst5-specific tracers). Ensure alignment with ethical guidelines (e.g., 3R principles) and validate reproducibility across cohorts .

Advanced Research Questions

Q. How can researchers resolve contradictions in SOM-230’s reported efficacy across preclinical studies?

Contradictions often arise from methodological variability:

- Source of cells/tissues : Primary vs. immortalized cells may exhibit divergent receptor expression.

- Experimental conditions : Differences in dexamethasone pre-treatment, culture media, or assay duration. To address this, conduct a systematic review using PRISMA guidelines, meta-analyze dose-response data, and perform sensitivity analyses to identify confounding variables .

Q. What advanced statistical methods are suitable for analyzing SOM-230’s dose-dependent effects in heterogeneous patient-derived tumor samples?

Employ:

- Mixed-effects models : Account for intra-sample variability (e.g., tumor subclones).

- Machine learning : Cluster responders vs. non-responders based on receptor expression profiles (sst1–5 ratios).

- Bayesian inference : Predict optimal dosing thresholds using prior pharmacokinetic data. Tools like R/Bioconductor or Python’s SciKit-Learn enable robust analysis of high-dimensional datasets .

Q. How can theoretical frameworks (e.g., receptor trafficking theories) explain SOM-230’s long-term therapeutic escape mechanisms?

Integrate kinetic modeling of receptor internalization and recycling. For example:

- Mathematical models : Use ordinary differential equations (ODEs) to simulate sst5 desensitization over time.

- Live-cell imaging : Track fluorescently labeled receptors in real-time post-SOM-230 exposure. Compare with octreotide to identify ligand-specific trafficking patterns, which may inform combination therapies .

Methodological Guidance

What frameworks ensure rigor in formulating SOM-230-related research questions?

Apply:

- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.

- PICO framework : Define Population (e.g., corticotroph adenomas), Intervention (SOM-230 dose), Comparison (octreotide/placebo), Outcomes (ACTH suppression). Example: “In patients with Cushing’s disease (P), does SOM-230 (I) compared to octreotide (C) improve biochemical remission rates (O)?” .

Q. How should researchers optimize assay conditions to minimize variability in SOM-230 studies?

Best practices include:

- Standardization : Use identical cell passage numbers, serum-free media during treatment, and calibrated pipetting systems.

- Controls : Include internal controls (e.g., spiked samples for ELISA validation) and technical replicates.

- Blinding : Mask treatment groups during data collection/analysis to reduce bias .

Data Contradiction and Synthesis Table

| Contradictory Finding | Potential Source of Variability | Resolution Strategy |

|---|---|---|

| SOM-230 shows 70% vs. 40% ACTH inhibition | Cell line (primary vs. AtT-20) | Cross-validate using patient-derived organoids |

| Divergent tumor shrinkage rates in murine models | Genetic background (e.g., MEN1+/− vs. WT) | Use syngeneic models with standardized genotypes |

| Conflicting sst5 occupancy rates | Imaging tracer selectivity (e.g., 68Ga-DOTATATE vs. 64Cu-SST5) | Validate with receptor knockout controls |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.